IQ-1S

Description

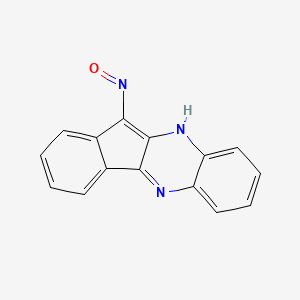

Structure

3D Structure

Properties

IUPAC Name |

11-nitroso-10H-indeno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYIWCNPSZNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of IQ-1S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of IQ-1S, a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. This compound, the sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime, has demonstrated significant anti-inflammatory properties by modulating key cellular signaling cascades. This document outlines its molecular target, downstream effects, and provides a compilation of quantitative data and detailed experimental methodologies for its characterization.

Core Mechanism of Action: JNK Inhibition

This compound functions as a reversible, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1] JNKs are a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in a variety of cellular processes including inflammation, apoptosis, and cellular proliferation.[2] The primary molecular targets of this compound are the three JNK isoforms: JNK1, JNK2, and JNK3. It exhibits a high affinity for all three, with a particular potency for JNK3.[1][3]

By binding to the ATP-binding pocket of JNKs, this compound prevents the phosphorylation of their downstream targets. A key substrate of JNK is the transcription factor c-Jun.[4] Phosphorylation of c-Jun at Ser63 and Ser73 is a critical step in the activation of the Activator Protein-1 (AP-1) transcription factor complex. AP-1, in turn, regulates the expression of a wide range of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

Therefore, the primary mechanism of action of this compound is the inhibition of the JNK-c-Jun/AP-1 signaling axis, leading to a reduction in the production of pro-inflammatory mediators.[2][5]

Signaling Pathway

The following diagram illustrates the JNK signaling pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its binding affinities for JNK isoforms and its inhibitory concentrations for various cellular activities.

Table 1: Binding Affinities of this compound for JNK Isoforms

| Target | Binding Affinity (Kd) |

| JNK1 | 390 nM[1][3] |

| JNK2 | 360 nM[1][3] |

| JNK3 | 87 nM[1][3] |

Table 2: In Vitro Inhibitory Activities of this compound

| Activity | Cell Line | IC50 |

| Inhibition of LPS-induced TNF-α production | MonoMac-6 | 0.25 µM[5] |

| Inhibition of LPS-induced IL-6 production | MonoMac-6 | 0.61 µM[5] |

| Inhibition of NF-κB/AP-1 reporter activity | THP1-Blue | 1.8 µM[5] |

| Inhibition of nitric oxide production | J774-A.1 | 12.5 µM[1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro JNK Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on JNK activity. A common method involves measuring the phosphorylation of a JNK substrate, such as c-Jun.

Objective: To quantify the inhibition of JNK kinase activity by this compound.

Materials:

-

Recombinant human JNK enzyme

-

GST-c-Jun fusion protein (substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT)

-

[γ-32P]ATP

-

This compound at various concentrations

-

SDS-PAGE gels

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant JNK enzyme, and the GST-c-Jun substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated GST-c-Jun by autoradiography using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Western Blot for Phospho-c-Jun

This assay is used to assess the effect of this compound on the JNK pathway in a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Objective: To determine the effect of this compound on c-Jun phosphorylation in cultured cells.

Materials:

-

Cell line (e.g., MonoMac-6 or THP-1)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other JNK pathway activator

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with a JNK pathway activator (e.g., LPS at 200 ng/mL) for a predetermined time (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total c-Jun and a loading control (e.g., GAPDH) to normalize the data.

Cytokine Production Assay (ELISA)

This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Objective: To measure the levels of TNF-α and IL-6 in the supernatant of cells treated with this compound.

Materials:

-

Cell line (e.g., human PBMCs or MonoMac-6)

-

LPS

-

This compound

-

ELISA kits for human TNF-α and IL-6

Protocol:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with a range of this compound concentrations for 1 hour.

-

Stimulate the cells with LPS (e.g., 200 ng/mL).

-

Incubate for a specified period (e.g., 24 hours) to allow for cytokine production.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Perform the ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Determine the IC50 value for the inhibition of each cytokine.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based assay to evaluate the efficacy of this compound.

Conclusion

This compound is a potent and selective JNK inhibitor that effectively suppresses inflammatory responses by blocking the JNK-c-Jun/AP-1 signaling pathway. Its mechanism of action is well-characterized, and its efficacy has been demonstrated through a variety of in vitro assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further in vivo studies will be crucial to fully elucidate its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibitory effect of this compound, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JNK Kinase Assay [whitelabs.org]

- 4. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alterations of JNK Signaling Pathway Activity in the Rat Retina: Effects of Age, Age-Related Macular Degeneration-like Pathology, and a JNK Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

IQ-1S chemical structure and properties

An In-Depth Technical Guide to IQ-1S: Chemical Structure, Properties, and Biological Activity

Introduction

This compound, the sodium salt of 11H-Indeno[1,2-b]quinoxalin-11-one oxime, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group.[1][2] JNKs are key regulators of various cellular processes, including inflammation, apoptosis, and cell proliferation. Due to its significant anti-inflammatory and immunosuppressive properties, this compound has emerged as a valuable tool for researchers in cell biology, immunology, and drug development.[][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of its free acid form, IQ-1. The presence of the sodium salt enhances its solubility in aqueous media, which is often advantageous for in vitro and in vivo studies.

Table 1: Chemical and Physical Properties of this compound and IQ-1

| Property | This compound (Sodium Salt) | IQ-1 (Free Acid) |

| IUPAC Name | 11H-Indeno[1,2-b]quinoxalin-11-one oxime, sodium salt[2] | 11H-Indeno[1,2-b]quinoxalin-11-one oxime[5] |

| CAS Number | 1421610-21-0[2] | 23146-22-7[1][6] |

| Chemical Formula | C₁₅H₈N₃NaO[] | C₁₅H₉N₃O[1][5][6] |

| Molecular Weight | 269.23 g/mol [] | 247.25 g/mol [1][5][6] |

| Appearance | Yellow powder[2] | White to Orange to Green powder/crystal[5] |

| Purity | ≥98%[2] | >97.0% (HPLC)[5] |

| Solubility | DMSO (15 mg/mL)[2] | DMSO (49 mg/mL), Ethanol (1 mg/mL), Insoluble in water[6] |

| Storage | Store desiccated at -20°C for up to 2 years. Stock solutions can be stored at -20°C for up to 1 month.[2] | Store as a powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for 1 year or -20°C for 1 month.[6] |

| SMILES | C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O[6] | C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O[6] |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of JNK activity. It exhibits selectivity for JNK3 over JNK1 and JNK2.[1][6] JNKs are activated in response to various cellular stresses, such as inflammatory cytokines, UV radiation, and heat shock. Once activated, JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in inflammation and apoptosis. By inhibiting JNK, this compound can modulate these signaling pathways.

JNK Inhibition

This compound has been shown to be a high-affinity inhibitor of all three JNK isoforms, with a preference for JNK3.[6] The binding affinities (Kd) and inhibitory concentrations (IC50) are summarized below.

Table 2: In Vitro JNK Inhibition by this compound

| Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |

| JNK1 | 390 nM[6] | 390 nM[1] |

| JNK2 | 360 nM[6] | 360 nM[1] |

| JNK3 | 87 nM[6] | 87 nM[1] |

Anti-inflammatory and Immunosuppressive Effects

This compound demonstrates potent anti-inflammatory and immunosuppressive activities. It inhibits the production of pro-inflammatory cytokines and nitric oxide in various cell types.[][7][8] For instance, in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), this compound significantly inhibits the production of TNF-α, IL-1α, IL-1β, IL-6, and IL-10.[7][8]

Table 3: Inhibition of Cytokine Production by this compound

| Cell Line | Cytokine | IC50 |

| MonoMac-6 | TNF-α | 0.25 µM[8] |

| MonoMac-6 | IL-6 | 0.61 µM[8] |

Furthermore, this compound has been shown to be effective in animal models of inflammatory diseases, such as collagen-induced arthritis.[9]

Inhibition of NF-κB and AP-1 Activity

This compound is also a prospective inhibitor of the activity of nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), with an IC50 of 1.8 µM for the inhibition of NF-κB/AP-1 activity.[8] These transcription factors are crucial regulators of inflammatory and immune responses.

Nitric Oxide (NO) Donor

In addition to its JNK inhibitory activity, this compound can also act as a nitric oxide (NO) donor upon metabolism by liver microsomes. This property may contribute to its overall pharmacological profile, particularly its effects on vasodilation and cerebral microcirculation.[]

Signaling Pathway

The primary signaling pathway modulated by this compound is the JNK pathway, which is a component of the broader MAPK signaling cascade.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

In Vitro Kinase Binding Assay (Competitive Displacement)

This protocol is to determine the binding affinity (Kd) of this compound for JNK isoforms.

-

Reagents: Recombinant JNK protein, a fluorescently labeled tracer with known affinity for the JNK active site, and this compound.

-

Assay Plate Preparation: In a suitable microplate, add a fixed concentration of the JNK protein and the fluorescent tracer to each well.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include wells with no this compound as a control for maximum binding and wells with a known potent JNK inhibitor as a positive control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Detection: Measure the fluorescence polarization or a similar signal that changes upon tracer binding.

-

Data Analysis: As the concentration of this compound increases, it will displace the fluorescent tracer, leading to a change in the signal. Plot the signal against the log of the this compound concentration and fit the data to a competitive binding model to calculate the Ki or IC50, from which the Kd can be derived.

Cytokine Production Assay (ELISA)

This protocol measures the inhibitory effect of this compound on LPS-induced cytokine production in macrophages.

-

Cell Culture: Plate macrophages (e.g., RAW 264.7 or primary macrophages) in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include an unstimulated control and a vehicle control.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α or IL-6) on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production by this compound relative to the LPS-stimulated vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory activity of this compound.

Conclusion

This compound is a well-characterized selective JNK inhibitor with significant anti-inflammatory and immunosuppressive properties. Its chemical and biological characteristics make it a valuable research tool for investigating the role of JNK signaling in various physiological and pathological processes. The detailed information and protocols provided in this guide are intended to facilitate further research and application of this compound in the fields of pharmacology, immunology, and drug discovery.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 4. Inhibitory effect of this compound, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The JNK Inhibitor IQ-1S: A Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQ-1S, the sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes including inflammation, apoptosis, and stress responses.[1][2] With a high affinity for JNK3, and significant activity against JNK1 and JNK2, this compound has emerged as a valuable tool for investigating the roles of these kinases in pathological conditions and as a potential therapeutic agent for a range of inflammatory and neurodegenerative diseases.[3][4] This technical guide provides a comprehensive overview of the reported in vitro and in vivo effects of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of JNKs, thereby preventing the phosphorylation of their downstream targets, most notably the transcription factor c-Jun.[1] This inhibition of the JNK signaling pathway leads to the modulation of gene expression, ultimately resulting in the observed anti-inflammatory and neuroprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Effects of this compound

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | |||

| JNK1 | 390 nM | Cell-free assay | [4] |

| JNK2 | 360 nM | Cell-free assay | [4] |

| JNK3 | 87 nM | Cell-free assay | [4] |

| Inhibition of Cytokine Production | |||

| TNF-α reduction | >99% (at 20 μM) | LPS-stimulated human PBMCs | [5] |

| IL-1α, IL-1β, IL-10 reduction | ~85% (at 20 μM) | LPS-stimulated human PBMCs | [5] |

| IL-6 reduction | ~33% (at 20 μM) | LPS-stimulated human PBMCs | [5] |

| TNF-α IC50 | 0.25 μM | LPS-stimulated MonoMac-6 cells | [5] |

| IL-6 IC50 | 0.61 μM | LPS-stimulated MonoMac-6 cells | [5] |

| Effect on Cell Surface Markers | |||

| CD197+ cells | Reduction | LPS-activated human macrophages | [2] |

| CD25+ cells | Decrease | Activated human CD4+ and CD4- T cells | [2] |

| NF-κB/AP-1 Activity Inhibition | |||

| IC50 | 1.8 μM | [5] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosage | Route | Key Findings | Reference |

| LPS-induced sepsis in mice | Not specified | Not specified | Reduced mortality and lung inflammation; Decreased inflammatory cytokine levels; Suppressed M1 macrophage polarization. | [3] |

| Age-related macular degeneration-like pathology in OXYS rats | 50 mg/kg/day | Gastric tube | Prevented destructive changes in retinal synapses; Suppressed JNK signaling pathway activity. | [1] |

| Collagen-induced arthritis in mice | Not specified | Not specified | Attenuated arthritis; Reduced collagen II-specific antibody responses. | |

| Delayed-type hypersensitivity in mice | Not specified | Not specified | Demonstrated strong anti-inflammatory potential. |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

JNK Signaling Pathway Inhibition by this compound

References

- 1. Alterations of JNK Signaling Pathway Activity in the Rat Retina: Effects of Age, Age-Related Macular Degeneration-like Pathology, and a JNK Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Selective inhibition of interleukin-1 receptor-associated kinase 1 ameliorates lipopolysaccharide-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Modulation of the IQ-1S Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQ-1S, the sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. By targeting JNKs, this compound modulates downstream cellular processes involved in inflammation, apoptosis, and cellular stress responses. This document provides a comprehensive technical overview of the this compound signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the involved pathways and experimental workflows.

Introduction to the JNK Signaling Pathway and this compound

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. Once activated, JNKs phosphorylate a range of transcription factors and other proteins, leading to the regulation of gene expression and cellular processes such as apoptosis, inflammation, and cell differentiation.

This compound has emerged as a significant modulator of this pathway, demonstrating anti-inflammatory and neuroprotective properties in preclinical studies. Its primary mechanism of action is the direct inhibition of JNKs, with a notable selectivity for JNK3.

The this compound Signaling Pathway

The canonical JNK signaling pathway is initiated by the activation of upstream kinases in response to extracellular stimuli. This leads to a phosphorylation cascade that ultimately results in the activation of JNKs. Activated JNKs then translocate to the nucleus and phosphorylate target transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) transcription factor complex. Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of pro-inflammatory and pro-apoptotic genes.

This compound intervenes in this pathway by binding to JNKs and preventing their phosphorylation and subsequent activation. This inhibition leads to a downstream suppression of c-Jun phosphorylation and a reduction in the transcriptional activity of AP-1. Furthermore, the JNK pathway is known to cross-talk with other signaling cascades, including the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting JNK, this compound can indirectly modulate NF-κB activity, further contributing to its anti-inflammatory effects.

Unveiling the Off-Target Profile of IQ-1S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQ-1S, a sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), with a particular affinity for JNK3.[1] Its anti-inflammatory properties have been demonstrated in various cellular and in vivo models, primarily through the modulation of the JNK signaling cascade. While its on-target effects are relatively well-characterized, a comprehensive understanding of its off-target interactions is crucial for its development as a safe and effective therapeutic agent. This technical guide provides an in-depth overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Analysis of Off-Target Interactions

The selectivity of this compound has been assessed against a broad panel of kinases to identify potential off-target binding. The following tables summarize the available quantitative data on the inhibitory activity and binding affinity of this compound.

Kinase Selectivity Profile

A comprehensive kinase screen of this compound was performed using the DiscoveRx KINOMEscan™ platform, which measures the ability of a compound to compete with an active site-directed ligand for binding to a panel of kinases. The results from a screen of this compound at a concentration of 10 µM against 91 kinases revealed a high degree of selectivity for JNK isoforms.

Table 1: Kinase Inhibition Profile of this compound (10 µM)

| Kinase Target | Percent Inhibition (%) |

| JNK1 | >90% |

| JNK2 | >90% |

| JNK3 | >90% |

| CK1δ | Significant Binding |

| Other 87 kinases | Minimal to no inhibition |

Note: This table is a summary based on available data. For a complete list of the 91 kinases tested and their respective inhibition values, refer to the original publication by Schepetkin et al. (2012).

Binding Affinity (Kd) for JNK Isoforms

The binding affinity of this compound for the three JNK isoforms has been determined, highlighting its preferential binding to JNK3.

Table 2: Binding Affinities (Kd) of this compound for JNK Isoforms

| Kinase Target | Kd (nM) |

| JNK1 | 390 |

| JNK2 | 360 |

| JNK3 | 87 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the on-target and off-target effects of this compound.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

-

Kinase Library: A comprehensive library of purified human kinases is utilized.

-

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support.

-

Competition Reaction: Kinase enzymes are incubated with the immobilized ligand and the test compound (this compound) at a defined concentration (e.g., 10 µM).

-

Capture and Detection: The amount of kinase bound to the solid support is quantified using a highly sensitive detection method, typically a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.

-

Data Analysis: The percentage of kinase bound in the presence of the test compound is compared to the amount bound in a vehicle control (e.g., DMSO). The results are expressed as percent inhibition.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability. In a CETSA® experiment, cells or cell lysates are treated with the compound of interest, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

General Protocol:

-

Cell Culture and Treatment: Grow cells to a desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration.

-

Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein (e.g., JNK) is quantified by a suitable method, such as Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and therefore target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

JNK Signaling Pathway

This pathway is the primary target of this compound.

Caption: The JNK signaling cascade and the inhibitory action of this compound.

AP-1 and NF-κB Signaling Interaction

This compound can indirectly influence other inflammatory pathways through its inhibition of JNK.

Caption: Interplay of JNK, AP-1, and NF-κB pathways in inflammation.

Experimental Workflow for Off-Target Identification

This diagram outlines a typical workflow for characterizing the off-target effects of a kinase inhibitor like this compound.

Caption: A streamlined workflow for identifying and validating off-target effects.

Conclusion

The available data indicates that this compound is a highly selective inhibitor of JNKs, with minimal off-target activity against a broad panel of kinases at a concentration of 10 µM. The primary known off-target interaction with significant binding is with Casein Kinase 1 delta (CK1δ). Further investigation using orthogonal assays, such as cellular thermal shift assays and functional cell-based assays, is recommended to fully elucidate the off-target profile of this compound and its potential physiological consequences. A thorough understanding of these off-target effects is paramount for the continued development of this compound as a therapeutic candidate and for the design of future, even more selective, JNK inhibitors.

References

An In-depth Technical Guide to IQ-1S for Beginners in Molecular Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction:

IQ-1S, the sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes including stress responses, apoptosis, and inflammation.[1] This guide provides a comprehensive overview of this compound for researchers new to this compound, covering its mechanism of action, key signaling pathway interactions, and detailed protocols for fundamental molecular biology experiments.

Core Mechanism of Action: JNK Inhibition

This compound primarily functions as a competitive inhibitor of JNKs, with a higher affinity for JNK3.[2] The binding of this compound to the ATP-binding site of JNK prevents the phosphorylation of its downstream substrates, thereby inhibiting the propagation of the JNK signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the inhibitory activity of this compound.

| Parameter | Value | Target(s) | Reference |

| Binding Affinity (Kd) | 87 nM | JNK3 | [2] |

| 360 nM | JNK2 | [2] | |

| 390 nM | JNK1 | [2] | |

| In vitro concentration | 0.5 - 25 µM | Human macrophages and T-cells | [1] |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cell fate.

JNK Signaling Pathway

As a direct inhibitor, this compound blocks the JNK signaling cascade, which is typically activated by stress stimuli such as inflammatory cytokines. This inhibition prevents the phosphorylation and activation of downstream transcription factors like c-Jun (a component of the AP-1 complex), which in turn represses the expression of target genes involved in inflammation and apoptosis. A study has shown that this compound administration can reduce the JNK-dependent phosphorylation of c-Jun.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are downstream targets of the NF-κB pathway.[1] This suggests that this compound can indirectly inhibit NF-κB activation, likely through the crosstalk between the JNK and NF-κB signaling cascades.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Some evidence suggests that IQ-1 can act as a Wnt/β-catenin/CBP signaling sustainer, promoting the expansion of embryonic stem cells by enhancing β-catenin/CBP-mediated transcription. This effect is thought to be mediated through interaction with the PR72/130 subunit of the PP2A phosphatase.

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound.

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound to assess its biological effects.

Materials:

-

Cell line of interest (e.g., human monocytic THP-1 cells or Jurkat T-cells)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO or water)

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells at a desired density in the appropriate culture plates. Allow the cells to adhere overnight if they are adherent.

-

This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5, 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).

-

Downstream Analysis: After incubation, harvest the cells or cell supernatants for downstream analysis, such as ELISA, flow cytometry, or Western blotting.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following this compound treatment.

Materials:

-

ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)

-

Cell culture supernatants from this compound treated and control cells

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Coating: If not pre-coated, coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add the standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Flow Cytometry for Immune Cell Phenotyping

This protocol is for analyzing the expression of cell surface markers on immune cells (e.g., macrophages, T-cells) after this compound treatment.

Materials:

-

This compound treated and control cells

-

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14, CD68 for macrophages; CD3, CD4, CD8, CD25 for T-cells)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells and wash them with cold FACS buffer.

-

Cell Staining: Resuspend the cells in FACS buffer and add the fluorochrome-conjugated antibodies. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage of cells expressing the markers of interest.

This compound is a valuable tool for studying JNK-mediated signaling pathways in various biological contexts. Its specificity for JNKs makes it a powerful reagent for dissecting the roles of these kinases in inflammation, apoptosis, and cell differentiation. The protocols and pathway diagrams provided in this guide offer a solid foundation for beginners to design and execute experiments with this compound, enabling further exploration of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for IQ-1S in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQ-1S, a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), presents a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics targeting inflammatory diseases, neurodegenerative disorders, and oncology. JNKs are key mediators of cellular stress responses, and their dysregulation is implicated in a variety of pathologies. This compound offers a well-characterized chemical probe to investigate JNK signaling and to identify new modulators of this pathway. These application notes provide detailed methodologies for utilizing this compound in both biochemical and cell-based HTS assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor of JNKs, with a higher affinity for JNK3. The compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates, such as the transcription factor c-Jun. This inhibition blocks the activation of the JNK signaling cascade, which is involved in apoptosis, inflammation, and cellular stress responses.

Data Presentation

The inhibitory activity of this compound against the three JNK isoforms is summarized in the table below. This data is critical for designing experiments and interpreting results from HTS campaigns.

| Target | Parameter | Value |

| JNK1 | Kd | 390 nM[1] |

| JNK2 | Kd | 360 nM[1] |

| JNK3 | Kd | 87 nM[1] |

Table 1: In Vitro Inhibitory Activity of this compound against JNK Isoforms. Dissociation constants (Kd) were determined through cell-free assays.

Signaling Pathway

The following diagram illustrates the JNK signaling pathway and the point of intervention for this compound.

References

Application Note: Visualizing the Cellular Impact of the JNK Inhibitor IQ-1S Using Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQ-1S is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes including stress responses, apoptosis, and inflammation.[1][2][3] Due to its high affinity, particularly for JNK3, this compound is a valuable tool for investigating the role of the JNK signaling pathway in various disease models, including neurodegenerative disorders and inflammatory conditions.[1][4][5][6] While not a fluorescent probe itself, fluorescence microscopy is an indispensable technique for elucidating the mechanism of action and cellular effects of this compound. This application note provides detailed protocols for utilizing fluorescence microscopy to visualize and quantify the impact of this compound on the JNK signaling pathway in cultured cells.

Quantitative Data: this compound Inhibitory Activity

This compound demonstrates high affinity for all three JNK isoforms, with the strongest binding observed for JNK3. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for this compound against JNK1, JNK2, and JNK3.

| Target | Dissociation Constant (Kd) | IC50 |

| JNK1 | 390 nM | 390 nM |

| JNK2 | 360 nM | 360 nM |

| JNK3 | 87 nM | 87 nM |

| Data compiled from multiple sources.[2][3][7] |

Signaling Pathway of JNK and the Role of this compound

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. External stimuli, such as stress or cytokines, activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun. The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cell proliferation. This compound exerts its effect by directly inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of its downstream targets.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound using fluorescence microscopy. Optimization may be required depending on the cell type and specific experimental conditions.

Experimental Workflow

The general workflow for assessing the impact of this compound involves cell culture, treatment with the inhibitor, immunofluorescent labeling of a downstream target, image acquisition, and data analysis.

Protocol 1: Immunofluorescence Staining of Phospho-c-Jun

This protocol details the steps to visualize the inhibition of c-Jun phosphorylation by this compound.

Materials:

-

Cells of interest (e.g., HeLa or SH-SY5Y)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against phospho-c-Jun (Ser63 or Ser73)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration. A typical starting concentration range for this compound is 1-10 µM.

-

Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against phospho-c-Jun in blocking buffer according to the manufacturer's recommendations and incubate with the cells overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips on microscope slides using antifade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope. Capture images of the phospho-c-Jun signal and the DAPI signal.

Expected Results: In vehicle-treated cells (especially if stimulated to activate the JNK pathway), a strong fluorescent signal for phospho-c-Jun should be observed, predominantly in the nucleus. In this compound-treated cells, a significant reduction in the nuclear phospho-c-Jun signal is expected, indicating successful inhibition of JNK activity.

Protocol 2: Live-Cell Imaging with a JNK Activity Biosensor

Genetically encoded biosensors, often based on Förster Resonance Energy Transfer (FRET), can provide real-time visualization of kinase activity in living cells.

Materials:

-

Cells of interest

-

JNK activity biosensor plasmid (e.g., a FRET-based sensor)

-

Transfection reagent

-

Live-cell imaging medium

-

This compound

-

Vehicle control

-

A fluorescence microscope equipped for live-cell imaging (with environmental control) and FRET imaging capabilities.

Procedure:

-

Transfection: Transfect the cells with the JNK activity biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Seeding for Imaging: After 24-48 hours, seed the transfected cells into a live-cell imaging dish or chambered coverslip.

-

Live-Cell Imaging Setup: Place the imaging dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO2).

-

Baseline Imaging: Acquire baseline images of the biosensor's fluorescence (both donor and acceptor channels for FRET).

-

Treatment: Gently add this compound or vehicle control to the imaging medium.

-

Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in the biosensor's signal over time.

-

Data Analysis: Analyze the images to calculate the FRET ratio or other relevant parameters as an indicator of JNK activity.

Expected Results: A decrease in the FRET ratio (or a corresponding change in the specific biosensor's output) should be observed in the this compound-treated cells over time, reflecting the inhibition of JNK activity in real-time.

Conclusion

This compound is a powerful chemical tool for dissecting the roles of the JNK signaling pathway. By combining the use of this compound with quantitative fluorescence microscopy techniques such as immunofluorescence and live-cell imaging with biosensors, researchers can effectively probe the functional consequences of JNK inhibition in various cellular contexts. The protocols outlined in this application note provide a robust starting point for such investigations, paving the way for new discoveries in both basic research and drug development.

References

- 1. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JNK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]

Application Notes and Protocols for IQ-1S Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQ-1S, the sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical mediator of inflammatory responses and apoptosis, making it a promising therapeutic target for a range of diseases, including inflammatory disorders and neurodegenerative conditions.[1] this compound has demonstrated significant anti-inflammatory and neuroprotective properties in both in vitro and in vivo models.[1] These application notes provide detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the JNK signaling pathway. JNKs are a family of serine/threonine protein kinases that, upon activation by stressors such as inflammatory cytokines or lipopolysaccharide (LPS), phosphorylate a range of downstream targets. A key substrate of JNK is the transcription factor c-Jun. Phosphorylation of c-Jun by JNK enhances its transcriptional activity, leading to the expression of genes involved in inflammation and apoptosis. By inhibiting JNK, this compound prevents the phosphorylation of c-Jun and subsequently reduces the expression of pro-inflammatory mediators.[1][2]

There is also evidence of crosstalk between the JNK and NF-κB signaling pathways.[3][4][5][6][7] While this compound directly targets JNK, its downstream effects can modulate NF-κB activity, a key regulator of inflammation.

Signaling Pathway Diagram

Caption: JNK and NF-κB signaling pathways.

Data Presentation

The following tables summarize the quantitative data from key experiments evaluating the effects of this compound.

Table 1: Effect of this compound on Cytokine Production by LPS-Activated Human Macrophages [8]

| Cytokine | This compound Concentration (µM) | Inhibition (%) |

| TNF-α | 5 | ~40% |

| 25 | ~70% | |

| IL-1β | 5 | ~35% |

| 25 | ~65% | |

| IL-6 | 5 | ~50% |

| 25 | ~80% | |

| IL-10 | 5 | ~30% |

| 25 | ~60% |

Table 2: Effect of this compound on NF-κB/AP-1 Activity in THP-1Blue™ Cells [1]

| Treatment | This compound Concentration (µM) | NF-κB/AP-1 Activity (OD 655 nm) | % Inhibition |

| Vehicle Control | - | ~0.1 | - |

| LPS (250 ng/mL) | - | ~1.2 | 0% |

| LPS + this compound | 1 | ~0.8 | ~33% |

| 10 | ~0.4 | ~67% | |

| 25 | ~0.2 | ~83% |

Experimental Protocols

In Vitro Macrophage Activation and Cytokine Analysis

This protocol describes the induction of an inflammatory response in macrophages using LPS and the assessment of the inhibitory effect of this compound on cytokine production.

Materials:

-

Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle control)

-

ELISA kits for TNF-α, IL-1β, IL-6, and IL-10

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Culture and Differentiation (for THP-1 cells):

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.

-

After 48 hours, remove the PMA-containing medium and wash the cells with fresh medium. Allow the cells to rest for 24 hours before treatment.

-

-

This compound Treatment and LPS Stimulation:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the differentiated macrophages with various concentrations of this compound (e.g., 0.5, 5, 25 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8] Include a vehicle-treated, non-LPS stimulated control group.

-

-

Cytokine Measurement by ELISA:

Western Blot Analysis of JNK Pathway Activation

This protocol details the detection of total and phosphorylated JNK and c-Jun by Western blot to confirm the inhibitory effect of this compound on the JNK signaling pathway.

Materials:

-

Differentiated macrophages (as described above)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-JNK (Thr183/Tyr185)

-

Rabbit anti-JNK

-

Rabbit anti-phospho-c-Jun (Ser63)

-

Rabbit anti-c-Jun

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat differentiated macrophages with this compound and/or LPS as described previously.

-

Lyse the cells with ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000 for phospho-specific antibodies and total protein antibodies, and 1:5000 for β-actin.[10][14][15][16]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Murine Sepsis Model

This protocol describes a model of LPS-induced sepsis in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Animal monitoring equipment

Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

-

-

This compound Administration and LPS Challenge:

-

Monitoring and Endpoint:

-

Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for up to 72 hours.

-

At a predetermined endpoint (e.g., 24 hours or when humane endpoints are reached), collect blood and tissues for analysis of inflammatory markers (e.g., cytokines by ELISA) and organ damage.

-

Experimental Workflow Diagram

Caption: General experimental workflow.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. youtube.com [youtube.com]

- 3. DOT | Graphviz [graphviz.org]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JNK Polyclonal Antibody (24164-1-AP) [thermofisher.com]

- 11. Mouse IL-10 ELISA Kit - Novatein Biosciences [novateinbio.com]

- 12. mdpi.com [mdpi.com]

- 13. frontiersin.org [frontiersin.org]

- 14. JNK Polyclonal Antibody (51151-1-AP) [thermofisher.com]

- 15. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mybiosource.com [mybiosource.com]

- 17. DOT Language | Graphviz [graphviz.org]

Troubleshooting & Optimization

IQ-1S not showing expected effect in cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IQ-1S.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It exhibits a binding affinity for all three JNK isoforms, with the highest affinity for JNK3.[3][4][5] Additionally, this compound has been identified as an inhibitor of the NF-κB and activator protein 1 (AP-1) signaling pathways.[5]

Q2: What are the expected effects of this compound in cell-based assays?

A2: The primary expected effect is the inhibition of inflammatory responses. This includes a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as nitric oxide (NO).[3][5] In relevant cell models, this should lead to downstream effects such as reduced inflammation-mediated cell death and modulation of immune cell function.[2] Given its role as a JNK inhibitor, a downstream biochemical effect that can be measured is the reduced phosphorylation of c-Jun, a primary substrate of JNK.

Q3: Is this compound cytotoxic?

A3: this compound is reported to be non-cytotoxic at concentrations where it effectively inhibits inflammatory cytokine production.[5] However, it is always recommended to perform a dose-response cell viability assay in your specific cell line to determine the optimal non-toxic working concentration.

Q4: What is the solubility and recommended solvent for this compound?

A4: The sodium salt of IQ-1 (this compound) is soluble in DMSO.[4] It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]

Troubleshooting Guide: this compound Not Showing Expected Effect

This guide addresses common issues where this compound does not produce the anticipated inhibitory effects on cytokine production or JNK pathway activation in your cellular experiments.

Problem: No inhibition of cytokine production (e.g., TNF-α, IL-6) after stimulation (e.g., with LPS).

Possible Cause 1: Inactive Compound

-

Solution: Ensure proper storage and handling of this compound. It should be stored at -20°C.[3] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. To confirm the activity of your lot, consider using a positive control cell line known to be responsive to JNK inhibition.

Possible Cause 2: Suboptimal Concentration

-

Solution: The effective concentration can vary significantly between cell types. Perform a dose-response experiment to determine the IC50 in your specific cell model. Effective concentrations in published studies range from 0.25 µM to 20 µM.[5]

Possible Cause 3: Cell Line Insensitivity

-

Solution: The JNK pathway may not be the primary driver of the inflammatory response in your chosen cell line or under your specific stimulation conditions.

-

Verification: Confirm that the JNK pathway is activated by your stimulus (e.g., LPS) in your cell line. You can do this by performing a western blot to detect phosphorylated c-Jun (p-c-Jun), a direct downstream target of JNK. If you do not see an increase in p-c-Jun upon stimulation, this compound will not have an effect.

-

Alternative: Consider using a different cell line known to have a robust JNK-dependent inflammatory response, such as human or murine macrophages or peripheral blood mononuclear cells (PBMCs).[2][5]

-

Problem: No decrease in phosphorylated c-Jun (p-c-Jun) levels as measured by Western Blot.

Possible Cause 1: Timing of Treatment and Lysis

-

Solution: The phosphorylation of c-Jun is often a rapid and transient event. It is crucial to optimize the time points for both this compound pre-treatment and cell lysis after stimulation.

-

Pre-treatment: A pre-incubation period of 30-60 minutes with this compound before adding the stimulus is common.[5]

-

Stimulation Time: Create a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) after stimulation to identify the peak of c-Jun phosphorylation. Harvest cells at this peak time point for your inhibition experiments.

-

Possible Cause 2: Issues with this compound Preparation

-

Solution: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your cell culture medium.[4] When preparing working dilutions, make sure the final concentration of DMSO is consistent across all conditions (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).

Possible Cause 3: Technical Issues with Western Blot

-

Solution: Review your western blotting protocol. Ensure efficient protein transfer, proper antibody dilutions, and sufficient washing steps to minimize background. Use a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading. Include positive (stimulated, no inhibitor) and negative (unstimulated) controls.

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of this compound reported in the literature.

| Target | Metric | Value | Reference |

| JNK3 | Kd | 87 nM | [3][4][5] |

| JNK2 | Kd | 360 nM | [3][4][5] |

| JNK1 | Kd | 390 nM | [3][4][5] |

| NF-κB/AP-1 Activity | IC50 | 1.8 µM | [5] |

| LPS-induced TNF-α (MonoMac-6 cells) | IC50 | 0.25 µM | [5] |

| LPS-induced IL-6 (MonoMac-6 cells) | IC50 | 0.61 µM | [5] |

Diagrams

Caption: JNK signaling pathway with the inhibitory action of this compound.

Caption: Troubleshooting workflow for unexpected this compound results.

Experimental Protocols

1. Cell Viability (MTT/CCK-8) Assay to Determine Optimal Concentration

This protocol is used to assess the cytotoxicity of this compound and determine the appropriate non-toxic concentration range for your experiments.

-

Methodology:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Concentrations could range from 50 µM down to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24 hours).

-

Assay: Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[6]

-

Measurement: For MTT, add solubilization buffer. For both, measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for your inhibition experiments.

-

2. Western Blot for Phosphorylated c-Jun

This protocol verifies that this compound is inhibiting the JNK signaling pathway in your cells.

-

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with your chosen non-toxic concentration of this compound (and a vehicle control) for 30-60 minutes.

-

Stimulation: Add your stimulus (e.g., 200 ng/mL LPS) and incubate for the pre-determined peak phosphorylation time (e.g., 30 minutes).[5] Include an unstimulated control.

-

Lysis: Place the dish on ice, wash cells once with ice-cold PBS, and then add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][8]

-

Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.[9] Sonicate briefly to shear DNA and reduce viscosity.[8][9]

-

Quantification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.[8] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, boil at 95°C for 5 minutes, and centrifuge briefly.[8]

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[7] Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

-

Incubate with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific reduction in phosphorylation.

-

3. Cytokine Production Assay (ELISA)

This protocol measures the inhibitory effect of this compound on the secretion of a specific pro-inflammatory cytokine.

-

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., PBMCs at 2 x 105 cells/well) in a 96-well plate.[5] Pre-treat with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulation: Add the inflammatory stimulus (e.g., 200 ng/mL LPS) to the wells.[5]

-

Incubation: Incubate the plate for an appropriate time to allow for cytokine production and secretion (e.g., 24 hours).[5]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for your cytokine of interest (e.g., TNF-α or IL-6) on the collected supernatants according to the manufacturer's instructions.

-

Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of the cytokine in your samples based on this curve. Determine the IC50 of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effect of this compound, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IQ 1S | CAS 1421610-21-0 | IQ1S | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Western Blot Protocol [protocols.io]

- 8. bio-rad.com [bio-rad.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

minimizing off-target effects of IQ-1S in experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of IQ-1S, with a primary focus on minimizing off-target effects to ensure data integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of c-Jun N-terminal kinases (JNKs). It exhibits the highest affinity for JNK3, followed by JNK2 and JNK1.[1] this compound, chemically known as 11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt, exerts its effects by binding to the ATP-binding pocket of JNKs, thereby preventing the phosphorylation of their downstream substrates.[2]

Q2: What is the difference between this compound and IQ-1?

A2: While structurally related, this compound and IQ-1 have distinct primary targets. This compound is a selective JNK inhibitor. In contrast, IQ-1 is known to sustain Wnt/β-catenin/CBP signaling by interacting with the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to a decrease in the phosphorylation of the β-catenin coactivator p300. It is crucial to select the correct compound based on the specific signaling pathway under investigation.

Q3: Does this compound have an inactive enantiomer that can be used as a negative control?

A3: The chemical structure of this compound (11H-indeno[1,2-b]quinoxalin-11-one oxime) does not contain a chiral center, and therefore does not have enantiomers. However, it does possess geometric isomers (E/Z isomers) due to the carbon-nitrogen double bond in the oxime moiety. The E-isomer is reported to be the more stable configuration.[3][4][5] For a negative control, it is recommended to use a structurally related but inactive compound, or to perform experiments with a well-characterized JNK inhibitor with a different chemical scaffold to confirm that the observed effects are due to JNK inhibition.

Q4: How can I be sure that the observed effects in my experiment are due to JNK inhibition and not off-target effects?

A4: Minimizing and controlling for off-target effects is critical. A multi-pronged approach is recommended:

-

Use the lowest effective concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target effect.

-

Validate on-target engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to JNK in your experimental system.

-

Assess pathway inhibition: Confirm JNK pathway inhibition by performing a western blot to measure the phosphorylation of a known JNK substrate, such as c-Jun.

-

Perform rescue experiments: If possible, overexpress a downstream effector of JNK to see if it can rescue the phenotype induced by this compound.

-

Use orthogonal approaches: Confirm your findings using another JNK inhibitor with a different chemical structure or by using genetic approaches like siRNA or CRISPR to knockdown JNK.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| High variability in experimental results. | Inconsistent compound activity due to E/Z isomerism. Inconsistent final concentration of this compound. | Ensure you are using a high-purity, isomerically defined batch of this compound. Always prepare fresh dilutions from a concentrated stock for each experiment. |

| Observed effects are not consistent with known JNK signaling pathways. | Potential off-target effects of this compound at the concentration used. | 1. Lower the concentration of this compound. Perform a dose-response curve to find the optimal concentration. 2. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 3. Use a structurally different JNK inhibitor to confirm the phenotype. |

| No effect observed after this compound treatment. | 1. Insufficient concentration of this compound. 2. Low JNK activity in the experimental model. 3. Compound degradation. | 1. Increase the concentration of this compound based on a dose-response experiment. 2. Ensure your cellular model has detectable basal or stimulated JNK activity. 3. Prepare fresh stock solutions and store them properly as recommended by the manufacturer. |

| Cell toxicity observed. | Off-target effects or excessively high concentration of this compound. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. 2. Use a concentration well below the cytotoxic threshold for your experiments. |

Data Presentation

Table 1: In Vitro Kinase Affinity of this compound

| Target | Kd (nM) |

| JNK3 | 87 |

| JNK2 | 360 |

| JNK1 | 390 |

| (Data obtained from cell-free assays)[1] |

Experimental Protocols

Dose-Response Curve for JNK Inhibition using Western Blot

Objective: To determine the optimal concentration of this compound for inhibiting JNK activity.

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., ranging from 10 µM to 1 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).

-

Stimulate the JNK pathway if necessary (e.g., with anisomycin or UV radiation).

-

Lyse the cells and collect protein extracts.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-